molecular formula C8H16O2 B8771007 Furan, 2-(1,1-dimethylethoxy)tetrahydro-

Furan, 2-(1,1-dimethylethoxy)tetrahydro-

Cat. No.: B8771007
M. Wt: 144.21 g/mol
InChI Key: MATDIXOGHXOZDW-UHFFFAOYSA-N
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Description

Furan, 2-(1,1-dimethylethoxy)tetrahydro- (CAS 1927-59-9), also known as 2-tert-butoxytetrahydrofuran, is a cyclic ether derivative with a tert-butoxy substituent at the 2-position of the tetrahydrofuran (THF) ring. Its molecular formula is C₈H₁₆O₂, with a molar mass of 144.21 g/mol . Key properties include:

  • Boiling Point: 120–125°C
  • Density: 0.91 g/cm³
  • Refractive Index: 1.423–1.425
  • Hazard Profile: Irritant (Xi), flammable (R10) .

The tert-butoxy group imparts steric bulk, influencing solubility and reactivity. This compound is primarily used as a solvent or intermediate in organic synthesis, particularly in reactions requiring controlled steric environments .

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-butoxyoxolane

InChI

InChI=1S/C8H16O2/c1-2-3-6-9-8-5-4-7-10-8/h8H,2-7H2,1H3

InChI Key

MATDIXOGHXOZDW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCCO1

Origin of Product

United States

Preparation Methods

Furan, 2-(1,1-dimethylethoxy)tetrahydro- can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Furan, 2-(1,1-dimethylethoxy)tetrahydro- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions, leading to the formation of different reduced products.

    Substitution: Substitution reactions involving 2-butoxytetrahydrofuran can occur, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Mechanism of Action

The mechanism by which 2-butoxytetrahydrofuran exerts its effects involves several molecular targets and pathways. It has been shown to bind to transcription factors such as heat shock factor 1 and DAF-16, which play crucial roles in proteostasis and stress response. By modulating these pathways, 2-butoxytetrahydrofuran can reduce protein aggregation, enhance autophagy, and improve cellular homeostasis. Additionally, it upregulates genes involved in fatty acid metabolism and glutathione synthesis, contributing to its antioxidative and neuroprotective effects .

Comparison with Similar Compounds

Methyl Tetrahydrofurfuryl Ether (CAS 19241-20-4)

  • Structure : THF ring with a methoxymethyl group at the 2-position.
  • Molecular Formula : C₆H₁₂O₂
  • Molar Mass : 116.16 g/mol .
  • Key Differences :
    • Smaller substituent (methoxymethyl vs. tert-butoxy) reduces steric hindrance.
    • Lower boiling point and higher polarity compared to 2-tert-butoxytetrahydrofuran.
    • Applications: Used as a low-volatility solvent in coatings and resins .

trans-2,5-Dimethyloxolane (CAS 2390-94-5)

  • Structure : THF ring with methyl groups at 2- and 5-positions.
  • Molecular Formula : C₆H₁₂O
  • Molar Mass : 100.16 g/mol .
  • Key Differences: Symmetrical alkyl substitution increases symmetry, raising melting point. Higher solubility in non-polar solvents (e.g., hexanes) due to lack of bulky substituents. Reactivity: Less prone to acid-catalyzed cleavage compared to ethers with bulky leaving groups .

2-[(1R,2R)-2-(1,1-Dimethylethoxy)cyclopropyl]-5-phenylfuran (CAS 675584-34-6)

  • Structure : Combines a THF-like furan ring with a cyclopropyl-tert-butoxy group and phenyl substituent.
  • Molecular Formula : C₁₇H₂₀O₂
  • Molar Mass : 256.34 g/mol .
  • Key Differences :
    • Extended conjugation from the phenyl group enhances UV absorption.
    • Increased molecular weight and lipophilicity make it suitable for pharmaceutical intermediates.
    • Reactivity: Susceptible to electrophilic aromatic substitution at the phenyl group .

Tetrahydro-N,N-diethyl-5-oxo-4-phenyl-2-furamide

  • Structure : THF ring with an amide and ketone functional groups.
  • Molecular Formula: C₁₃H₁₉NO₃
  • Molar Mass : 237.29 g/mol .
  • Key Differences :
    • Presence of amide and ketone groups enables hydrogen bonding and acidity (pKa ~10–12).
    • Applications: Used in peptidomimetics and as a building block in drug design .

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups Applications
2-tert-Butoxytetrahydrofuran C₈H₁₆O₂ 144.21 120–125 Ether Solvent, synthesis intermediate
Methyl Tetrahydrofurfuryl Ether C₆H₁₂O₂ 116.16 ~90–100 (estimated) Methoxymethyl ether Coatings, resins
trans-2,5-Dimethyloxolane C₆H₁₂O 100.16 ~80–85 Alkyl-substituted ether Non-polar solvent
2-[(1R,2R)-...-phenylfuran C₁₇H₂₀O₂ 256.34 N/A Cyclopropyl ether, phenyl Pharmaceutical intermediates
Tetrahydro-N,N-diethyl-...furamide C₁₃H₁₉NO₃ 237.29 N/A Amide, ketone Drug design

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